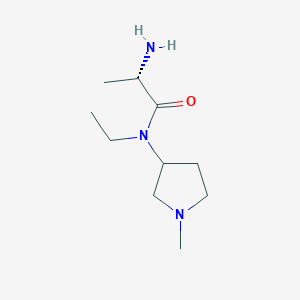

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a tertiary amine featuring a chiral pyrrolidine ring substituted with a methyl group at the 1-position and an ethyl group attached to the propionamide nitrogen. Its molecular formula is C₁₁H₂₂N₃O, with a molar mass of 212.31 g/mol (calculated).

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-4-13(10(14)8(2)11)9-5-6-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANBCDUZLHMKHF-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCN(C1)C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionamide and N-ethyl-N-(1-methyl-pyrrolidin-3-yl)amine.

Coupling Reaction: The key step involves coupling the amino group of (S)-2-Amino-propionamide with the N-ethyl-N-(1-methyl-pyrrolidin-3-yl)amine under suitable conditions. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, MCPBA

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has been studied for its potential pharmacological applications, particularly in the field of neuropharmacology. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders such as anxiety and depression.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that may exhibit enhanced biological activity. Researchers have utilized this compound to explore modifications that could lead to the development of new therapeutic agents.

Structure-Activity Relationship Studies

The compound is valuable for structure-activity relationship (SAR) studies, where modifications to its structure can help elucidate the relationship between chemical structure and biological activity. This is particularly relevant in drug design, where understanding how changes affect efficacy and safety profiles is crucial.

Neuroscience Studies

Given its potential effects on the central nervous system, this compound has been investigated in animal models to assess its impact on behavior and cognition. These studies aim to clarify its role in modulating neurotransmitter release and receptor activity.

Analytical Chemistry

This compound can be utilized as a standard reference material in analytical chemistry. Its distinct chemical properties allow researchers to develop and validate analytical methods for quantifying similar compounds in complex mixtures.

Case Study 1: Neuropharmacological Effects

In a study exploring the neuropharmacological effects of this compound, researchers administered varying doses to rodent models and observed changes in anxiety-related behaviors using established tests such as the elevated plus maze and open field test. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Synthesis of Derivatives

A research team focused on synthesizing derivatives of this compound to enhance its pharmacological profile. They modified the pyrrolidine ring and evaluated the resulting compounds for their binding affinity to serotonin receptors. Several derivatives showed improved binding profiles, indicating their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in their N-alkyl substituents and pyrrolidine ring modifications , which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Steric and Electronic Effects: The ethyl substituent in the target compound balances reactivity and steric hindrance compared to bulkier groups like isopropyl (Table 1). This may enhance binding affinity in enzyme targets .

Pharmacological Relevance :

- The 4-hydroxy-pyrrolidine derivative (CAS 1 905 759) demonstrates significant DPP-IV inhibitory activity, highlighting the impact of polar functional groups (e.g., hydroxyl) on therapeutic targeting (e.g., type 2 diabetes) .

- In contrast, the methyl-substituted analog (CAS 1401665-53-9) exhibits reduced molecular weight and lipophilicity, which may limit blood-brain barrier penetration .

Synthetic Considerations :

- Nucleophilic substitution reactions (e.g., with chloromethylpyrazoles) yield moderate to high product formation depending on substituents. For example, ethyl urea derivatives (e.g., compound 9b in ) show dual reactivity, suggesting that the ethyl group in the target compound may offer synthetic versatility .

Biological Activity

(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide, also known by its CAS number 1354025-26-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O |

| Molar Mass | 199.29 g/mol |

| Density | 1.04 g/cm³ |

| Boiling Point | 306.8 °C (predicted) |

| pKa | 9.33 (predicted) |

The compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system due to the presence of the pyrrolidine ring. The amino and ethyl groups may facilitate binding to neurotransmitter receptors or transporters, which could explain its observed effects in various studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study on related alkaloids demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Bacillus mycoides | 0.0048 |

| Compound D | C. albicans | 0.039 |

Neuropharmacological Effects

Research has also highlighted the potential neuropharmacological effects of this compound, particularly as a modulator of excitatory amino acid transporters (EAATs). A study showed that compounds in this class could enhance EAAT2 activity, which is crucial for regulating glutamate levels in the brain and could have implications for treating seizure disorders .

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro tests demonstrated that certain pyrrolidine derivatives showed promising antibacterial activity against resistant strains, indicating their potential as therapeutic agents in combating bacterial infections .

- Neuroprotective Properties : A recent investigation into the structure-activity relationship (SAR) of similar compounds suggested that modifications to the pyrrolidine structure could enhance neuroprotective effects, making them candidates for further development in treating neurodegenerative diseases .

- Antifungal Activity : Another study focused on antifungal properties highlighted that some derivatives exhibited significant growth inhibition against Candida albicans, suggesting a broader spectrum of activity than previously recognized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.